molecular formula C14H12N2O2 B13880366 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde

Cat. No.: B13880366
M. Wt: 240.26 g/mol
InChI Key: JAZSXLSQYOXULY-UHFFFAOYSA-N
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Description

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde is a complex organic compound that features both an indole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the furan ring. The aminomethyl group is then added through a series of substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-(aminomethyl)-1H-indol-2-yl)furan-2-carbaldehyde is unique due to its dual ring structure, which combines the properties of both indole and furan rings. This structural feature provides it with a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-[5-(aminomethyl)-1H-indol-2-yl]furan-2-carbaldehyde

InChI

InChI=1S/C14H12N2O2/c15-7-9-1-3-12-10(5-9)6-13(16-12)14-4-2-11(8-17)18-14/h1-6,8,16H,7,15H2

InChI Key

JAZSXLSQYOXULY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(O3)C=O

Origin of Product

United States

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